molecular formula C16H15NO2 B5364412 3-[(3-phenyl-2-propen-1-yl)oxy]benzamide

3-[(3-phenyl-2-propen-1-yl)oxy]benzamide

Cat. No.: B5364412
M. Wt: 253.29 g/mol
InChI Key: HKSOIOTUWCQZKT-VMPITWQZSA-N
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Description

3-[(3-Phenyl-2-propen-1-yl)oxy]benzamide is a benzamide derivative featuring a propenyloxy substituent at the 3-position of the benzamide core. Benzamides are widely studied for their roles in medicinal chemistry, catalysis, and material science, particularly due to their ability to act as directing groups in metal-catalyzed C–H functionalization reactions .

Properties

IUPAC Name

3-[(E)-3-phenylprop-2-enoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c17-16(18)14-9-4-10-15(12-14)19-11-5-8-13-6-2-1-3-7-13/h1-10,12H,11H2,(H2,17,18)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSOIOTUWCQZKT-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

In contrast, the trifluoromethyl group in ’s derivatives provides electron-withdrawing effects, which may improve metabolic stability in pharmaceuticals . The hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates coordination with metal catalysts, making it effective in C–H bond activation .

Biological Activity :

  • Derivatives with trifluoromethyl groups (e.g., ) are associated with antimicrobial activity, while pyrazine-containing analogs () are used in high-throughput screening for drug discovery . The target compound’s phenyl-propenyloxy moiety may offer unique binding interactions in biological systems, though further studies are needed.

Synthetic Methods: Benzamides are commonly synthesized via coupling reactions between benzoic acid derivatives and amines. For example, ’s compound was prepared using 3-methylbenzoic acid and 2-amino-2-methyl-1-propanol, followed by X-ray crystallographic validation . Similar approaches could be applied to the target compound.

Physicochemical Properties :

  • Lipophilic groups (e.g., propenyloxy, piperidine) may enhance membrane permeability, whereas polar groups (e.g., hydroxyl) improve solubility. The trifluoromethyl group balances lipophilicity and electronic effects .

Research Findings and Implications

  • Metal Catalysis : Compounds with directing groups (e.g., hydroxyl in ) enable regioselective C–H functionalization, a critical step in synthesizing complex molecules. The propenyloxy group in the target compound could similarly direct metal insertion .
  • The target compound’s allyl ether group may offer novel bioactivity profiles .
  • Toxicity and Selectivity: Trifluoromethyl-substituted benzamides () demonstrate reduced toxicity compared to non-fluorinated analogs, highlighting the importance of substituent choice in drug design .

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